molecular formula C9H9BrFNO B14021608 6-Bromo-2-fluoro-N,3-dimethylbenzamide

6-Bromo-2-fluoro-N,3-dimethylbenzamide

Cat. No.: B14021608
M. Wt: 246.08 g/mol
InChI Key: CITXHKAJLJGGRI-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-N,3-dimethylbenzamide is a halogenated benzamide derivative characterized by a bromine atom at position 6, a fluorine atom at position 2, and methyl groups at the N- and 3-positions of the benzamide core. This compound is structurally related to bioactive molecules used in pharmaceuticals and agrochemicals, particularly as intermediates in synthesizing protease inhibitors or insecticidal agents. Its molecular formula is C₁₀H₁₀BrFNO, with a molecular weight of 274.10 g/mol. The bromine and fluorine substituents confer distinct electronic and steric properties, influencing reactivity and biological activity .

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

6-bromo-2-fluoro-N,3-dimethylbenzamide

InChI

InChI=1S/C9H9BrFNO/c1-5-3-4-6(10)7(8(5)11)9(13)12-2/h3-4H,1-2H3,(H,12,13)

InChI Key

CITXHKAJLJGGRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C(=O)NC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-N,3-dimethylbenzamide typically involves the following steps:

    Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution, often using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the brominated and fluorinated benzene derivative with N,N-dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or using direct amidation methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost-effectiveness, and safety, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-N,3-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: Both the bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

6-Bromo-2-fluoro-N,3-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-N,3-dimethylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Primary Applications References
6-Bromo-2-fluoro-N,3-dimethylbenzamide Br (6), F (2), CH₃ (N, 3) C₁₀H₁₀BrFNO 274.10 Pharmaceutical/Agrochemical intermediate
2-Amino-5-chloro-N,3-dimethylbenzamide Cl (5), NH₂ (2), CH₃ (N, 3) C₉H₁₁ClN₂O 198.65 HSP90 inhibitor; insecticide precursor
2-Bromo-N,6-dimethylbenzamide Br (2), CH₃ (N, 6) C₉H₁₀BrNO 228.09 Chemical synthesis intermediate
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Br (4), F (5), Cl/F (phenyl) C₁₇H₁₁BrClF₅NO₂ 497.63 Protease inhibitor intermediate

Key Observations :

Halogenation Patterns: Bromine at position 6 (target compound) vs. chlorine at position 5 (2-amino-5-chloro-N,3-dimethylbenzamide) alters steric bulk and electron-withdrawing effects. Bromine’s larger atomic radius may enhance lipophilicity, impacting membrane permeability in biological systems .

Fluorine vs. Chlorine : Fluorine’s electronegativity increases the compound’s stability against metabolic degradation compared to chlorine analogues, as seen in the enhanced half-life of fluorinated agrochemicals .

Reactivity Trends :

  • Bromine at position 6 (target compound) may undergo Suzuki-Miyaura coupling for further functionalization, whereas chlorine in analogues is less reactive under similar conditions .
  • Fluorine’s strong C-F bond minimizes unwanted side reactions during amidation, a challenge observed in chlorinated derivatives .

Biological Activity

6-Bromo-2-fluoro-N,3-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine substituents in its structure significantly influences its pharmacological properties, making it a candidate for drug development and biological research.

Chemical Structure and Properties

The chemical formula for this compound is C14H13BrFNOC_{14}H_{13}BrFNO. The unique arrangement of halogen atoms (bromine and fluorine) enhances its reactivity and interaction with biological targets, including enzymes and receptors. The dimethylamino group contributes to its solubility and potential for biological interaction.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator by binding to active or allosteric sites on enzymes.
  • Receptor Modulation : It can function as an agonist or antagonist for various receptors, influencing signaling pathways.
  • Nucleic Acid Interaction : There is potential for interaction with DNA or RNA, affecting gene expression and protein synthesis.

Biological Activity Findings

In vitro studies have demonstrated notable effects on various biological systems. Below is a summary of the findings:

Study TypeTargetEffectReference
Enzyme InhibitionCyclic AMP PhosphodiesteraseInhibition observed at micromolar concentrations
Receptor BindingOpioid ReceptorsPartial agonist activity
Nucleic Acid InteractionDNA SynthesisInhibition noted

Case Studies

  • Enzyme Inhibition : A study evaluated the inhibitory effects of this compound on cyclic AMP phosphodiesterase. Results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent in conditions where modulation of cyclic AMP levels is beneficial.
  • Receptor Binding : Research into the compound's interaction with opioid receptors revealed that it exhibits partial agonist activity. This characteristic may provide analgesic effects while minimizing adverse side effects typically associated with full agonists like morphine.
  • Nucleic Acid Interaction : Another study assessed the compound's ability to inhibit DNA synthesis in cultured cells. The results showed significant inhibition, indicating a potential role in cancer treatment or as an antibacterial agent by disrupting cellular replication processes .

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